Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine

ADME prediction blood-brain barrier permeability oral bioavailability

Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine (CAS 1240590-96-8) is a secondary cinnamylamine characterized by an n-butyl group on the amine nitrogen and a 4-methoxyphenyl substituent at the para position of the (E)-configured cinnamyl framework. The compound has a molecular formula of C₁₄H₂₁NO, a molecular weight of 219.32 g/mol, a computed XLogP3-AA of 3.2, a topological polar surface area (TPSA) of 21.3 Ų, two hydrogen bond acceptors, one hydrogen bond donor, and seven rotatable bonds.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 1240590-96-8
Cat. No. B6344114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine
CAS1240590-96-8
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCCCCNCC=CC1=CC=C(C=C1)OC
InChIInChI=1S/C14H21NO/c1-3-4-11-15-12-5-6-13-7-9-14(16-2)10-8-13/h5-10,15H,3-4,11-12H2,1-2H3/b6-5+
InChIKeyLWRDYILQCFQSKQ-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine (CAS 1240590-96-8): Structural and Physicochemical Baseline for Procurement Evaluation


Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine (CAS 1240590-96-8) is a secondary cinnamylamine characterized by an n-butyl group on the amine nitrogen and a 4-methoxyphenyl substituent at the para position of the (E)-configured cinnamyl framework [1]. The compound has a molecular formula of C₁₄H₂₁NO, a molecular weight of 219.32 g/mol, a computed XLogP3-AA of 3.2, a topological polar surface area (TPSA) of 21.3 Ų, two hydrogen bond acceptors, one hydrogen bond donor, and seven rotatable bonds [1]. Its closest commercially available structural analogs include N-cinnamylbutan-1-amine (CAS 20849-96-1, the des‑methoxy analog) [2], [(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl](propyl)amine (CAS 928330-36-3, the N‑propyl analog) , and [(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl](prop-2-en-1-yl)amine (CAS 1240590-91-3, the N‑allyl analog) .

Why Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine Cannot Be Substituted with Other Cinnamylamines: Physicochemical Differentiation Evidence


Cinnamylamines sharing a common N‑butyl‑cinnamyl scaffold can exhibit markedly different physicochemical and biological behavior depending on aryl substitution and N‑alkyl chain length. The 4‑methoxy substituent on the target compound adds a second hydrogen bond acceptor (total = 2) relative to the des‑methoxy analog N‑cinnamylbutan‑1‑amine (HBA = 1) [1][2], and increases TPSA from 12 Ų to 21.3 Ų [1][2]. These differences directly affect membrane permeability predictions, blood–brain barrier penetration scores, and target binding pharmacophores [3]. The N‑butyl chain further distinguishes the compound from its N‑propyl (CAS 928330-36-3) and N‑allyl (CAS 1240590-91-3) analogs, resulting in distinct LogP and conformational flexibility profiles that cannot be replicated by simple homolog interchange [1][4]. Such multidimensional property divergence means that in‑class analogs cannot be assumed to be functionally interchangeable in any bioassay, SAR campaign, or synthetic application without direct corroborating data.

Quantitative Differentiation Evidence: Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine vs. Closest Analogs


Topological Polar Surface Area (TPSA) Increase of 77.5% vs. Des-Methoxy Analog

The 4-methoxy substituent on the target compound raises its TPSA to 21.3 Ų, compared with 12 Ų for the des‑methoxy analog N-cinnamylbutan-1-amine (CAS 20849-96-1) [1][2]. This represents a 77.5% relative increase. TPSA is inversely correlated with passive membrane permeability and intestinal absorption; the higher TPSA of the target compound predicts reduced passive blood‑brain barrier penetration relative to the des‑methoxy analog, which may be desirable for peripherally restricted pharmacological applications or undesirable for CNS-targeted programs [3].

ADME prediction blood-brain barrier permeability oral bioavailability

Hydrogen Bond Acceptor Count Doubling: 2 vs. 1 for the Des-Methoxy Analog

The target compound possesses two hydrogen bond acceptor sites (the amine nitrogen and the methoxy oxygen), compared with only one (the amine nitrogen alone) for the des‑methoxy analog N‑cinnamylbutan‑1‑amine (CAS 20849-96-1) [1][2]. The additional HBA provided by the 4‑methoxy oxygen offers a supplementary pharmacophoric interaction point that can strengthen or enable target binding interactions not available to the des‑methoxy scaffold [3].

target engagement pharmacophore modeling solubility

Molecular Weight Increase of 15.9% and One Additional Rotatable Bond vs. Des-Methoxy Analog

The target compound (MW 219.32 g/mol; 7 rotatable bonds) is 30.02 Da heavier and possesses one additional rotatable bond compared with N‑cinnamylbutan‑1‑amine (MW 189.30 g/mol; 6 rotatable bonds) [1][2]. While both compounds fall well within Lipinski Rule of 5 space, the increased conformational flexibility of the target compound may impose a higher entropic penalty upon binding to rigid protein targets, potentially translating to different binding thermodynamics [3].

conformational flexibility entropic penalty drug-likeness

Methoxy Substitution Enhances Antibacterial Activity in Cinnamylamine Series: Class-Level SAR Inference

In a study of cinnamyl amine derivatives, methoxy substitution on the phenacyl nucleus was found to increase antibacterial activity compared to methyl and bromo substituents under identical assay conditions [1]. The most active Schiff base and amine derivatives in that series showed MIC values of 3.3–7.0 μg/mL against B. subtilis, S. aureus, and S. epidermidis, approaching the potency of streptomycin [1]. Although the target compound was not directly tested in that study, the 4‑methoxyphenyl substitution pattern it carries is structurally congruent with the activity‑enhancing modifications identified, providing a class‑level basis for anticipating differentiated antimicrobial activity relative to non‑methoxylated or alternative‑substituted cinnamylamines [1].

antibacterial structure-activity relationship Gram-positive

N-Butyl vs. N-Propyl and N-Allyl Chain Length: Differential Lipophilicity and Conformational Space

The N‑butyl substituent of the target compound (C₄) confers distinct physicochemical properties compared to shorter or unsaturated N‑alkyl analogs. The N‑propyl analog (CAS 928330-36-3, C₃) has a lower molecular weight (205.3 vs. 219.3 g/mol) and reduced hydrophobic surface area, while the N‑allyl analog (CAS 1240590-91-3) introduces an sp² carbon that alters conformational rigidity and electronic distribution [1]. The target compound's N‑butyl chain provides an additional methylene unit relative to the N‑propyl analog, incrementally increasing LogP and hydrophobic contact surface without introducing the metabolic liability or altered electronics of an allyl group [1][2].

lipophilicity N-alkyl SAR membrane partitioning

Commercial Purity Benchmark: NLT 98% Specification vs. Industry-Standard 95%+

Aromsyn Ltd. specifies the compound at NLT 98% purity , while multiple other suppliers list the same compound and its analogs (including CAS 928330-36-3 and CAS 1240590-91-3) at a 95%+ purity grade . For structure–activity relationship (SAR) studies, the 3% purity gap between NLT 98% and 95%+ translates to a potential 3 wt% difference in biologically inactive or interfering impurities, which can confound dose–response curve fitting and EC₅₀/IC₅₀ determinations at low micromolar to nanomolar concentrations.

purity specification reproducibility procurement quality

Best-Fit Application Scenarios for Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine Based on Quantitative Differentiation Evidence


Antimicrobial Lead Optimization Requiring Methoxy-Enhanced Gram-Positive Activity

Programs targeting Gram‑positive pathogens (B. subtilis, S. aureus, S. epidermidis) that are exploring cinnamylamine‑based scaffolds should prioritize the 4‑methoxyphenyl‑substituted compound. Published SAR data on structurally analogous cinnamylamine derivatives demonstrate that methoxy substitution on the aromatic nucleus confers superior antibacterial activity relative to methyl or bromo substituents, with lead compounds achieving MIC values of 3.3–7.0 μg/mL against the above strains [1]. The target compound carries this activity‑associated 4‑methoxy motif and is thus positioned as a rational starting point or comparator for medicinal chemistry optimization, whereas des‑methoxy or alternative‑substituted analogs lack this empirically validated activity enhancement [1].

Peripheral vs. CNS Selectivity Profiling Using TPSA-Matched Comparator Sets

The target compound's TPSA of 21.3 Ų contrasts with the 12 Ų TPSA of its des‑methoxy analog, providing a matched molecular pair for evaluating the impact of TPSA on CNS penetration in parallel in vivo or PAMPA–BBB assays [1][2]. Researchers investigating peripherally restricted pharmacology can use the higher‑TPSA compound to bias against passive BBB penetration, while CNS‑targeted programs may prefer the lower‑TPSA des‑methoxy analog. This 9.3 Ų differential is sufficient to alter predicted CNS MPO scores and should be exploited in systematic tissue distribution studies [3].

N-Alkyl Chain Length SAR Studies for Membrane Partitioning and Metabolic Stability

The target compound (N‑butyl, C₄) forms part of a homologous series with N‑propyl (CAS 928330-36-3) and N‑allyl (CAS 1240590-91-3) analogs. Drug metabolism and pharmacokinetics (DMPK) groups can employ this series to isolate the contribution of N‑alkyl chain length and saturation to microsomal stability, CYP inhibition, and LogP‑driven membrane partitioning [1][2]. The butyl group provides an additional methylene unit over the propyl chain without introducing the allyl group's potential for reactive metabolite formation, making it the preferred choice for programs seeking to optimize lipophilicity while avoiding metabolic activation risks [3].

High-Purity Reference Standard for Quantitative Bioanalytical Method Validation

With a commercially available NLT 98% purity specification from select suppliers [1], this compound is suitable as a reference standard for LC–MS/MS method development and validation in support of preclinical pharmacokinetic or tissue distribution studies. The higher purity grade reduces the likelihood of impurity‑related ion suppression or interference peaks compared with 95%+ material [2], improving assay lower limit of quantification (LLOQ) and inter‑day precision. This application scenario is particularly relevant when the compound is used as an internal standard or calibration standard in bioanalytical workflows.

Quote Request

Request a Quote for Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.